

An In-depth Technical Guide to the Reactivity of Hexafluoroacetone Sesquihydrate

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Compound of Interest		
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Hexafluoroacetone sesquihydrate, a hydrated form of the highly reactive ketone hexafluoroacetone, serves as a versatile and potent reagent in organic synthesis. Its unique electronic properties, stemming from the presence of six fluorine atoms, render the carbonyl carbon exceptionally electrophilic, driving a diverse range of chemical transformations. This guide provides a comprehensive overview of the reactivity of hexafluoroacetone sesquihydrate, including its fundamental chemical properties, key reactions with detailed experimental protocols, and the underlying mechanistic pathways.

Core Chemical and Physical Properties

Hexafluoroacetone is a colorless, nonflammable, and hygroscopic gas with a musty odor.[1] It readily reacts with water to form stable, acidic hydrates, with the sesquihydrate being a common commercially available form.[1][2] The equilibrium for the formation of the gem-diol hydrate from hexafluoroacetone and water lies heavily towards the hydrate, with an equilibrium constant (Keq) of 106 M–1.[3] This is in stark contrast to acetone, where the analogous equilibrium is unfavorable.[3] The high acidity of the hydrates is a notable characteristic.[4]

For safe handling and storage, it is crucial to be aware of the hazardous nature of hexafluoroacetone and its hydrates. It is toxic if swallowed, in contact with skin, or inhaled, and can cause serious eye and skin irritation.[5] It is incompatible with strong oxidizing agents and reacts violently with aldehydes and certain acids.[6]



Table 1: Physical and Chemical Properties of Hexafluoroacetone and its Sesquihydrate

Property	Hexafluoroacetone	Hexafluoroacetone Sesquihydrate
Molecular Formula	C ₃ F ₆ O	2C₃F6O·3H₂O[7]
Molecular Weight	166.02 g/mol [8]	386.09 g/mol [7]
Appearance	Colorless gas[1]	Colorless liquid or low melting solid[9]
Boiling Point	-28 °C[1]	Not available
Melting Point	-129 °C[1]	Not available
Solubility in Water	Reacts vigorously[1]	Soluble[6]
Vapor Pressure	5.8 atm[8]	Not available

Key Reactions and Experimental Protocols

The enhanced electrophilicity of the carbonyl carbon in hexafluoroacetone drives its reactivity towards a wide array of nucleophiles. This section details some of the most significant reactions, providing experimental protocols where available.

Hydration and Hemiaminal Formation

As previously mentioned, hexafluoroacetone reacts readily with water to form hydrates. In a similar fashion, it reacts with ammonia to form a stable hemiaminal, (CF₃)₂C(OH)(NH₂).[3] This hemiaminal can be subsequently dehydrated to yield the corresponding imine.[3]

Experimental Protocol for the Synthesis of Hexafluoroacetone Imine:

- Reactants:
 - Hexafluoroacetone (gas)
 - Ammonia (liquid)



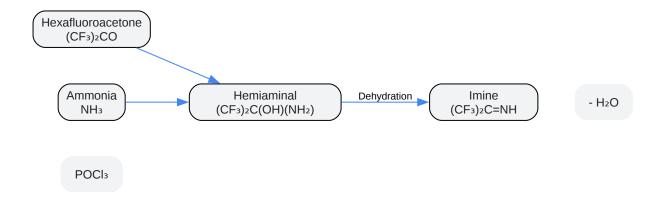
- Pyridine (dried)
- Phosphorus oxychloride

Procedure:

- Dry and flame a four-necked, round-bottomed flask equipped with a thermometer, a dry ice-cooled reflux condenser, and a gas-inlet tube under a nitrogen atmosphere.
- Add 1.2 L of dried pyridine to the flask and cool to -40°C.
- Introduce 462 g (2.78 moles) of hexafluoroacetone gas through the gas-inlet tube over 30 minutes, maintaining the pyridine solution below -20°C.
- Distill 58.3 mL (47.6 g, 2.80 moles) of liquid ammonia into the pyridine solution over 1 hour, keeping the solution at -25°C to -30°C.
- After the ammonia addition is complete, replace the gas-inlet tube with a dropping funnel and heat the reaction mixture to 40°C over 30 minutes.
- Replace the dry ice-cooled condenser with a water-cooled condenser connected to a cold trap cooled to -30°C.
- Add 394 g (235 mL, 2.57 moles) of phosphorus oxychloride dropwise at a rate that maintains a gentle reflux.
- The hexafluoroacetone imine (b.p. 16°C) will collect in the cold trap.
- After the addition is complete, heat the reaction mixture to 100°C for 30 minutes to ensure complete reaction.

Diagram 1: Reaction of Hexafluoroacetone with Ammonia





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Caption: Formation of hemiaminal and subsequent imine from hexafluoroacetone.

Passerini Reaction

The Passerini three-component reaction involves an isocyanide, a carbonyl compound (in this case, hexafluoroacetone), and a carboxylic acid to form an α -acyloxy amide.[10] The high electrophilicity of hexafluoroacetone makes it an excellent substrate for this reaction.

Generalized Reaction Scheme: (CF₃)₂CO + R-NC + R'-COOH → R'-COO-C(CF₃)₂-C(=O)NH-R

While a specific protocol for the Passerini reaction with **hexafluoroacetone sesquihydrate** was not found in the immediate search results, a general procedure can be adapted.

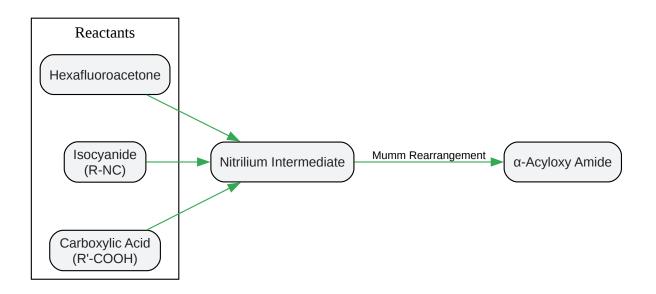
General Experimental Protocol for the Passerini Reaction:

- Reactants:
 - Hexafluoroacetone sesquihydrate
 - Isocyanide (e.g., cyclohexyl isocyanide)
 - Carboxylic acid (e.g., acetic acid)
 - Aprotic solvent (e.g., dichloromethane)
- Procedure:



- To a solution of the carboxylic acid and hexafluoroacetone sesquihydrate in an aprotic solvent, add the isocyanide dropwise at room temperature.
- Stir the reaction mixture at room temperature for several hours to overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the residue by column chromatography on silica gel to afford the desired α-acyloxy amide.

Diagram 2: Passerini Reaction Mechanism



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Caption: The concerted mechanism of the Passerini three-component reaction.

Carbonyl-Ene Reaction

Hexafluoroacetone can participate as a potent enophile in the carbonyl-ene reaction, reacting with alkenes possessing an allylic hydrogen. This reaction forms a new carbon-carbon bond and a hydroxyl group.



Generalized Reaction Scheme: R2C=CR-CHR2 + (CF3)2CO → R2C(OH)-CR=CR2-C(CF3)2H

Detailed experimental protocols for this reaction with **hexafluoroacetone sesquihydrate** require further specific literature search.

Diagram 3: Carbonyl-Ene Reaction Workflow



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Caption: A generalized workflow for a carbonyl-ene reaction.

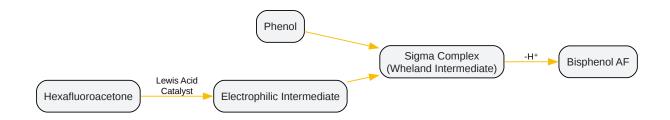
Friedel-Crafts Type Reactions

The high electrophilicity of hexafluoroacetone allows it to participate in Friedel-Crafts type reactions with electron-rich aromatic compounds, such as phenols. This reaction leads to the formation of bisphenol derivatives. A notable example is the synthesis of Bisphenol AF.

Generalized Reaction Scheme: 2 Ar-H + (CF₃)₂CO → Ar-C(CF₃)₂-Ar + H₂O

Specific experimental conditions are crucial for achieving good yields and selectivity in these reactions.

Diagram 4: Friedel-Crafts Reaction with Phenol



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Caption: Electrophilic aromatic substitution in the synthesis of Bisphenol AF.

Lactone Formation



Hexafluoroacetone can act as a dehydrating agent to facilitate the formation of lactones from β -hydroxy acids.[3]

Generalized Reaction Scheme: HO-CHR-CH₂-COOH + (CF₃)₂CO \rightarrow O=C-O-CHR-CH₂ + (CF₃)₂C(OH)₂

Detailed experimental protocols for this specific application of hexafluoroacetone are not readily available in the initial search results and would require a more focused literature review.

Conclusion

Hexafluoroacetone sesquihydrate is a powerful and versatile reagent in modern organic synthesis. Its extreme electrophilicity, a direct consequence of the six electron-withdrawing fluorine atoms, enables a wide range of chemical transformations that are often difficult to achieve with conventional ketones. The reactions detailed in this guide, including its hydration, participation in multicomponent reactions like the Passerini reaction, and its role in ene and Friedel-Crafts reactions, highlight its significance for researchers, scientists, and drug development professionals. Further exploration into the reaction kinetics and the development of catalytic, enantioselective variants of these transformations will undoubtedly continue to expand the synthetic utility of this remarkable compound. Researchers should always consult the Safety Data Sheet and take appropriate safety precautions when handling this reactive and hazardous chemical.

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